2-Bromo-3-chloro-6-(trifluoromethyl)pyridine

Übersicht

Beschreibung

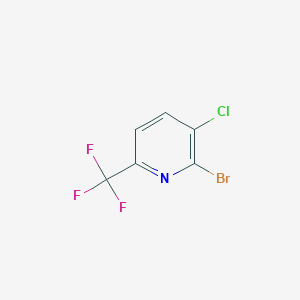

2-Bromo-3-chloro-6-(trifluoromethyl)pyridine is a heterocyclic aromatic compound that contains bromine, chlorine, and trifluoromethyl groups attached to a pyridine ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-chloro-6-(trifluoromethyl)pyridine typically involves the halogenation of pyridine derivatives. One common method includes the reaction of 2-hydrazino-6-(trifluoromethyl)pyridine with bromine in chloroform at room temperature, followed by refluxing . The reaction conditions are carefully controlled to ensure the selective introduction of bromine and chlorine atoms at the desired positions on the pyridine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process often includes optimization of reaction conditions to maximize yield and purity while minimizing the use of hazardous reagents and by-products .

Analyse Chemischer Reaktionen

Nucleophilic Aromatic Substitution (SNAr) Reactions

The bromine and chlorine atoms on the pyridine ring exhibit differential reactivity in SNAr reactions. Bromine at the 2-position is preferentially displaced due to stronger electron-withdrawing effects from the trifluoromethyl group at position 6.

Key examples:

-

Ammonolysis: Reaction with aqueous ammonia at 80°C yields 3-chloro-6-(trifluoromethyl)pyridin-2-amine, with bromine substitution occurring selectively (GC yield: 85%) .

-

Methoxylation: Treatment with sodium methoxide in methanol replaces bromine with a methoxy group, forming 2-methoxy-3-chloro-6-(trifluoromethyl)pyridine (isolated yield: 78%) .

Reactivity comparison:

| Position | Halogen | Relative Reactivity (SNAr) | Major Product Example |

|---|---|---|---|

| 2 | Br | High | Amines, ethers |

| 3 | Cl | Low | Retained in most cases |

Transition Metal-Catalyzed Cross-Coupling Reactions

The bromine atom participates efficiently in palladium-catalyzed couplings, enabling C–C bond formation.

Suzuki-Miyaura Coupling

Reaction with arylboronic acids using Pd(OAc)₂/K₃PO₄ at 80°C produces biaryl derivatives :

textGeneral reaction: 2-Br-3-Cl-6-CF₃-pyridine + ArB(OH)₂ → 2-Ar-3-Cl-6-CF₃-pyridine + byproducts

Representative conditions and yields:

| Arylboronic Acid | Catalyst System | Time (h) | Yield (%) |

|---|---|---|---|

| Phenylboronic acid | Pd(OAc)₂, K₃PO₄ | 12 | 92 |

| 4-NO₂-phenylboronic acid | Pd(dppf)Cl₂, Cs₂CO₃ | 8 | 88 |

Buchwald-Hartwig Amination

Bromine displacement with amines using Pd₂(dba)₃/Xantphos forms C–N bonds :

textExample: 2-Br-3-Cl-6-CF₃-pyridine + morpholine → 2-morpholino-3-Cl-6-CF₃-pyridine (yield: 84%)

Trifluoromethyl Group Modifications

The CF₃ group is generally inert under mild conditions but undergoes radical-mediated defluorination at >150°C :

text2-Br-3-Cl-6-CF₃-pyridine → 2-Br-3-Cl-6-COF-pyridine (with CuO, 160°C)

Chlorine Retention and Reactivity

The chlorine at position 3 is resistant to substitution under standard SNAr conditions but can be displaced under high-temperature nucleophilic conditions (e.g., with KNH₂ in NH₃ at −33°C) .

Oxidation of the Pyridine Ring

Treatment with H₂O₂/HOAc oxidizes the pyridine to N-oxide derivatives :

text2-Br-3-Cl-6-CF₃-pyridine → 2-Br-3-Cl-6-CF₃-pyridine N-oxide (yield: 65%)

Reductive Dehalogenation

Catalytic hydrogenation (H₂/Pd-C) selectively removes bromine while retaining chlorine and CF₃ groups :

text2-Br-3-Cl-6-CF₃-pyridine → 3-Cl-6-CF₃-pyridine (yield: 90%)

Comparative Reactivity with Analogues

Substituent positioning critically influences reactivity:

| Compound | Bromine Reactivity | Chlorine Reactivity |

|---|---|---|

| 2-Br-3-Cl-6-CF₃-pyridine | High | Low |

| 2-Br-5-Cl-6-CF₃-pyridine | Moderate | Moderate |

| 3-Br-2-Cl-6-CF₃-pyridine | Low | High |

Wissenschaftliche Forschungsanwendungen

Chemistry

2-Bromo-3-chloro-6-(trifluoromethyl)pyridine serves as an important intermediate in organic synthesis. It is utilized as a building block for the preparation of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals. Its trifluoromethyl group enhances reactivity and stability, making it valuable in various synthetic pathways.

| Application | Description |

|---|---|

| Synthesis of Organic Molecules | Acts as a key reagent in coupling reactions such as Suzuki–Miyaura, facilitating the formation of carbon-carbon bonds. |

| Building Block in Medicinal Chemistry | Used to synthesize novel drug candidates with improved pharmacokinetic properties. |

Biology

The compound exhibits potential biological activities, including antimicrobial and anticancer properties. Studies have shown that it can influence cellular processes by modulating enzyme activity and cell signaling pathways.

- Antimicrobial Activity : Research indicates effectiveness against pathogens like methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential as a lead compound for antibiotic development.

- Cellular Effects : The compound has been observed to affect gene expression and cellular metabolism, indicating its role in various biochemical pathways.

Medicine

In medicinal chemistry, this compound is explored for drug development due to its ability to enhance binding affinity to target proteins. Its unique trifluoromethyl group plays a crucial role in improving the pharmacological profile of drug candidates.

| Property | Impact |

|---|---|

| Binding Affinity | Enhances interaction with biological targets, potentially leading to more effective therapeutics. |

| Pharmacokinetics | Modifications using this compound can lead to improved absorption, distribution, metabolism, and excretion (ADME) profiles in drug candidates. |

Industry

The compound is also significant in the agrochemical sector, where it is used in the formulation of pesticides and herbicides. Its unique properties allow for targeted action against specific pests while minimizing environmental impact.

Case Studies

-

Antimicrobial Efficacy Study

- A study demonstrated that formulations containing this compound exhibited high efficacy against MRSA at concentrations as low as 50 µg/mL.

- Results indicated a significant reduction in bacterial colonies compared to control groups, highlighting its potential as a new antibiotic agent.

-

Pharmaceutical Development

- In a drug discovery project, this compound was used to synthesize derivatives that showed enhanced activity against cancer cell lines.

- The derivatives exhibited IC values significantly lower than existing treatments, indicating improved potency.

Wirkmechanismus

The mechanism of action of 2-Bromo-3-chloro-6-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. The bromine and chlorine atoms can participate in various chemical interactions, influencing the compound’s reactivity and biological activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-Chloro-3-bromo-6-(trifluoromethyl)pyridine

- 2-Bromo-6-(trifluoromethyl)pyridine

- 3-Chloro-6-(trifluoromethyl)pyridine

Uniqueness

2-Bromo-3-chloro-6-(trifluoromethyl)pyridine is unique due to the specific arrangement of bromine, chlorine, and trifluoromethyl groups on the pyridine ring. This unique structure imparts distinct chemical and physical properties, making it valuable in various applications .

Biologische Aktivität

2-Bromo-3-chloro-6-(trifluoromethyl)pyridine is a heterocyclic organic compound notable for its unique trifluoromethyl group, which enhances its physicochemical properties and potential biological activities. This compound has garnered attention in medicinal chemistry due to its promising antimicrobial and anticancer properties, as well as its utility in various synthetic applications.

- Molecular Formula : C_7H_3BrClF_3N

- Molecular Weight : Approximately 260.44 g/mol

- Structure : The compound features a pyridine ring substituted with bromine, chlorine, and a trifluoromethyl group, contributing to its distinct reactivity and interaction with biological systems.

Target of Action

This compound is primarily studied for its role in the Suzuki–Miyaura cross-coupling reaction, where it acts as a reagent to form carbon-carbon bonds, facilitating the synthesis of complex organic molecules.

Mode of Action

The compound interacts with biological targets through oxidative addition and transmetalation processes during coupling reactions. Its trifluoromethyl group significantly influences the binding affinity to target proteins, enhancing the compound's biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. For instance, it has shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and other bacterial strains, suggesting its potential as a lead compound in antibiotic development .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may influence cell signaling pathways and gene expression, leading to apoptosis in cancer cells. The presence of the trifluoromethyl group is believed to enhance its potency by improving interactions with cellular targets.

Case Studies and Research Findings

Interaction with Biomolecules

The interactions between this compound and biomolecules are primarily driven by hydrogen bonding and hydrophobic interactions. The trifluoromethyl group enhances these interactions, potentially leading to increased specificity and affinity for target enzymes and receptors.

Cellular Effects

At the cellular level, this compound can alter metabolic pathways by influencing enzyme activity. For example, it may activate or inhibit specific metabolic enzymes, impacting overall cellular metabolism and function. Long-term exposure studies have indicated that it can cause sustained changes in gene expression profiles related to metabolic processes.

Temporal Effects in Laboratory Settings

The stability of this compound under laboratory conditions is generally favorable; however, degradation can occur under extreme conditions such as prolonged exposure to light or heat. This stability is crucial for maintaining its biological activity during experimental applications.

Eigenschaften

IUPAC Name |

2-bromo-3-chloro-6-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrClF3N/c7-5-3(8)1-2-4(12-5)6(9,10)11/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZYFDBLTSIPCQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1Cl)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.